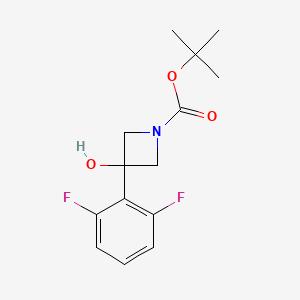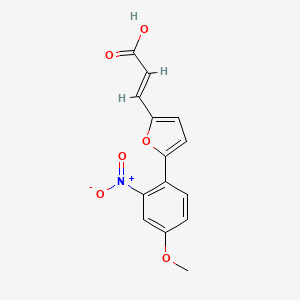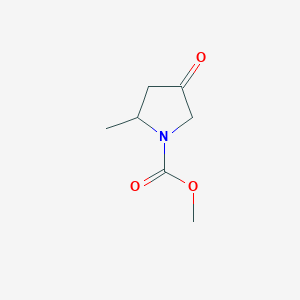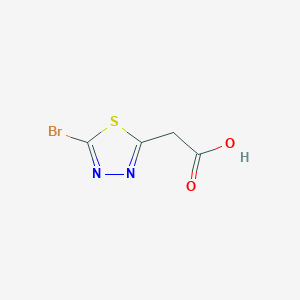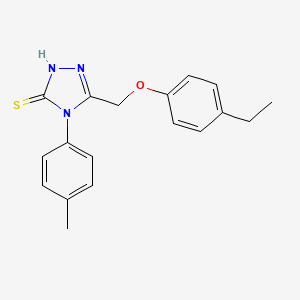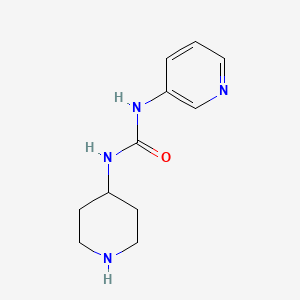
1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea is a chemical compound that belongs to the class of ureas It features a piperidine ring and a pyridine ring connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method is the reaction of 4-piperidone with 3-aminopyridine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions: 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in solvents like acetonitrile or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(Piperidin-4-yl)-3-(pyridin-2-yl)urea: Similar structure but with the pyridine ring at a different position.
1-(Piperidin-4-yl)-3-(quinolin-3-yl)urea: Contains a quinoline ring instead of a pyridine ring.
1-(Piperidin-4-yl)-3-(pyrimidin-4-yl)urea: Features a pyrimidine ring instead of a pyridine ring.
Uniqueness: 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea is unique due to its specific combination of piperidine and pyridine rings, which can confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in various research and industrial applications.
属性
分子式 |
C11H16N4O |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
1-piperidin-4-yl-3-pyridin-3-ylurea |
InChI |
InChI=1S/C11H16N4O/c16-11(14-9-3-6-12-7-4-9)15-10-2-1-5-13-8-10/h1-2,5,8-9,12H,3-4,6-7H2,(H2,14,15,16) |
InChI 键 |
WAXIZYMVNYQFLY-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1NC(=O)NC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


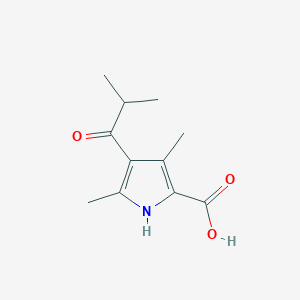
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B11765225.png)
![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
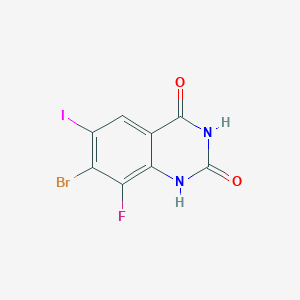
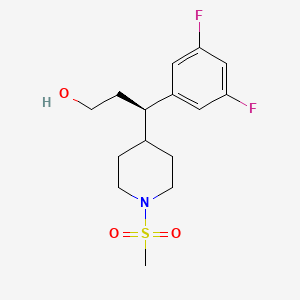
![Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B11765278.png)

![Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate](/img/structure/B11765288.png)
